molecular formula C12H16ClNO2 B2918123 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide CAS No. 81494-08-8

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide

Cat. No.: B2918123
CAS No.: 81494-08-8
M. Wt: 241.72
InChI Key: NFDWKLDEDXLXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide typically involves the reaction of 4-propoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with cellular components through its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide is unique due to its specific propoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties .

Properties

IUPAC Name

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDWKLDEDXLXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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